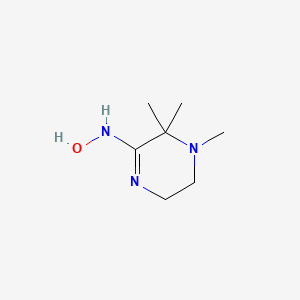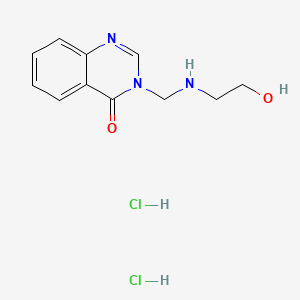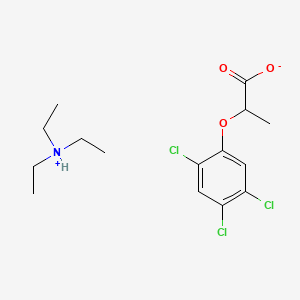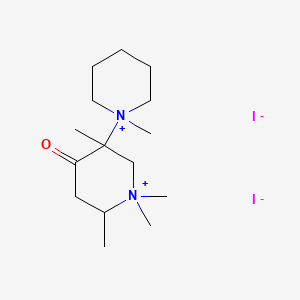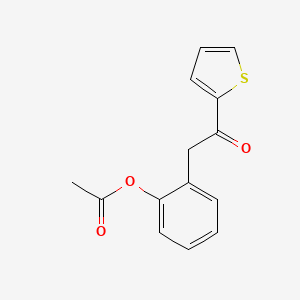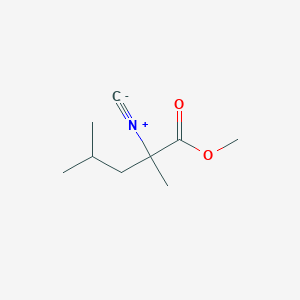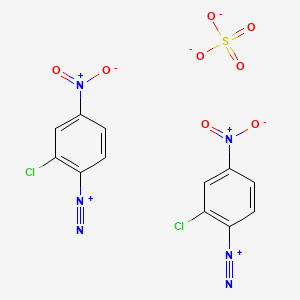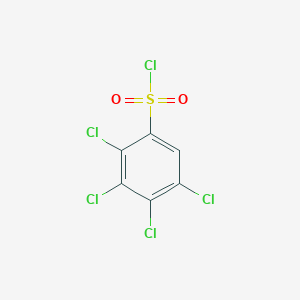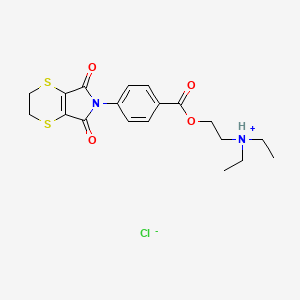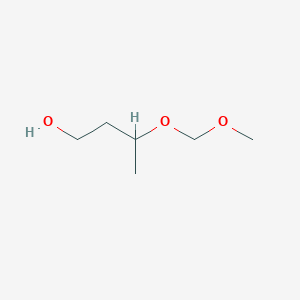
3-(Methoxymethoxy)-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethoxy)-1-butanol is an organic compound with the molecular formula C6H14O3 It is a derivative of butanol, where a methoxymethoxy group is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1-butanol typically involves the reaction of butanol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of butanol is replaced by the methoxymethoxy group. The reaction conditions generally include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zinc bromide, can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethoxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methoxymethyl chloride (CH3OCH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Butanoic acid or butanal.
Reduction: Butanol or butane.
Substitution: Various substituted butanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Methoxymethoxy)-1-butanol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of other complex organic molecules.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethoxy)-1-butanol involves its interaction with various molecular targets, primarily through its hydroxyl and methoxymethoxy groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved include enzymatic oxidation and reduction, leading to the formation of reactive intermediates that can further react with other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-1-butanol: Lacks the additional methoxymethoxy group, making it less reactive in certain chemical reactions.
1-Methoxy-2-propanol: A similar compound with different carbon chain length and functional group positioning.
2-Methoxyethanol: Contains a methoxy group but has a shorter carbon chain and different chemical properties.
Uniqueness
3-(Methoxymethoxy)-1-butanol is unique due to its dual functional groups, which provide a combination of reactivity and solubility that is not found in simpler alcohols or ethers. This makes it a valuable compound in synthetic chemistry and industrial applications, where specific reactivity patterns are required.
Propriétés
Numéro CAS |
60405-27-8 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
3-(methoxymethoxy)butan-1-ol |
InChI |
InChI=1S/C6H14O3/c1-6(3-4-7)9-5-8-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
AGDCYCRHQFDLPD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(dimethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B13768267.png)
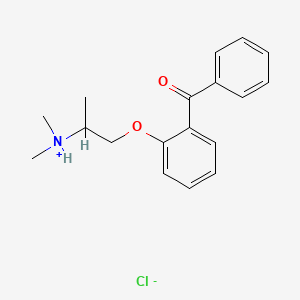
![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)
